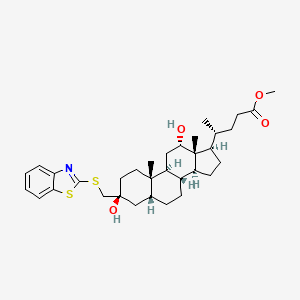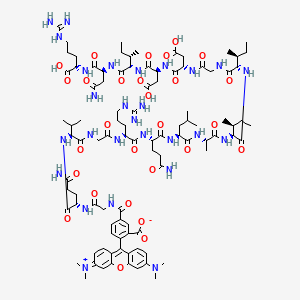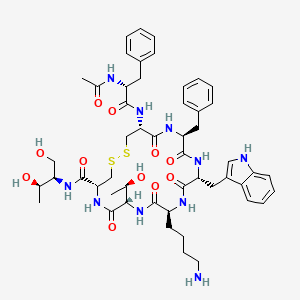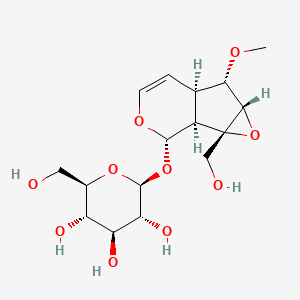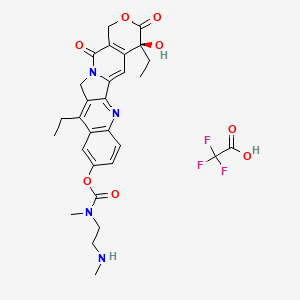
SN-38-CO-Dmeda tfa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SN-38-CO-Dmeda trifluoroacetate is an intermediate product used in the synthesis of antibody-conjugated drugs, specifically LND1035 . This compound is a derivative of SN-38, which is the active metabolite of irinotecan, a chemotherapeutic agent . SN-38-CO-Dmeda trifluoroacetate is known for its role in enhancing the delivery and efficacy of antibody-drug conjugates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SN-38-CO-Dmeda trifluoroacetate involves multiple steps. The starting material, SN-38, undergoes a series of chemical reactions to introduce the dimethyl ethylenediamine (Dmeda) moiety and the trifluoroacetate group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of SN-38-CO-Dmeda trifluoroacetate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This involves the use of large reactors, automated systems for monitoring and controlling reaction conditions, and purification techniques such as crystallization and chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
SN-38-CO-Dmeda trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
SN-38-CO-Dmeda trifluoroacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex molecules, particularly in the development of new drugs.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: SN-38-CO-Dmeda trifluoroacetate is crucial in the development of antibody-drug conjugates, which are used in targeted cancer therapies.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of SN-38-CO-Dmeda trifluoroacetate involves its role as an intermediate in the synthesis of antibody-drug conjugates. These conjugates target specific antigens on cancer cells, delivering the cytotoxic SN-38 directly to the tumor site. This targeted delivery enhances the efficacy of the drug while minimizing side effects. The molecular targets and pathways involved include the binding of the antibody to the antigen and the subsequent internalization and release of SN-38 within the cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
SN-38: The active metabolite of irinotecan, used in cancer therapy.
Irinotecan: A chemotherapeutic agent that is converted to SN-38 in the body.
Topotecan: Another topoisomerase I inhibitor used in cancer treatment.
Uniqueness
SN-38-CO-Dmeda trifluoroacetate is unique due to its role as an intermediate in the synthesis of antibody-drug conjugates. This makes it a valuable compound in the development of targeted cancer therapies, offering advantages in terms of specificity and reduced side effects compared to traditional chemotherapy .
Propriétés
Formule moléculaire |
C29H31F3N4O8 |
|---|---|
Poids moléculaire |
620.6 g/mol |
Nom IUPAC |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] N-methyl-N-[2-(methylamino)ethyl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C27H30N4O6.C2HF3O2/c1-5-16-17-11-15(37-26(34)30(4)10-9-28-3)7-8-21(17)29-23-18(16)13-31-22(23)12-20-19(24(31)32)14-36-25(33)27(20,35)6-2;3-2(4,5)1(6)7/h7-8,11-12,28,35H,5-6,9-10,13-14H2,1-4H3;(H,6,7)/t27-;/m0./s1 |
Clé InChI |
OPVMUGFXGHURAV-YCBFMBTMSA-N |
SMILES isomérique |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N(C)CCNC.C(=O)(C(F)(F)F)O |
SMILES canonique |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N(C)CCNC.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-[(1-Benzylazetidin-3-yl)-(cyclobutylmethyl)amino]ethyl]phenol](/img/structure/B12381840.png)
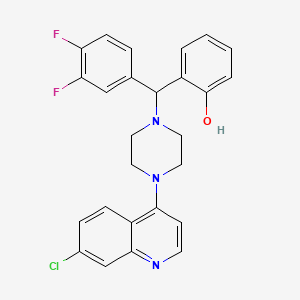

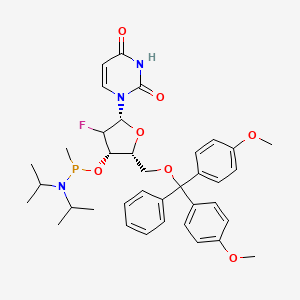
methyl phosphate](/img/structure/B12381873.png)

![8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile](/img/structure/B12381880.png)
![methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate](/img/structure/B12381885.png)
![(4R)-4-[(3R,5S,7S,10S,13R)-7-[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12381891.png)
